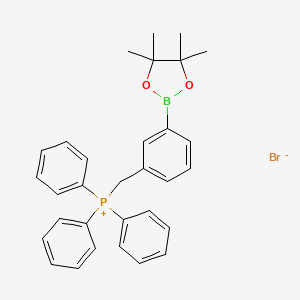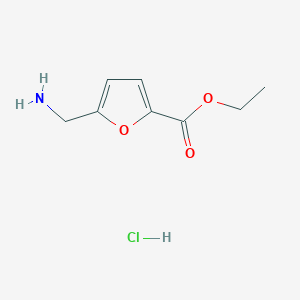
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
Overview
Description
“Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is a chemical compound with the CAS number 847616-85-7 . It is a palladium complex with two 2’-amino-1,1’-biphenyl ligands and two chloride ions .
Molecular Structure Analysis
The molecular formula of “Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is C24H20Cl2N2Pd2 . The InChI string representation of its structure is InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11 (12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q;;;;2*+1/p-2 .
Physical And Chemical Properties Analysis
The melting point of “Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is reported to be 207°C . Its molecular weight is 620.2 g/mol .
Scientific Research Applications
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it is able to promote a variety of reactions including Heck coupling, Suzuki coupling, and Stille coupling. It is also used in the synthesis of polymers, as it is able to catalyze the polymerization of vinyl monomers and dienes. Additionally, Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 is used in the synthesis of metal-organic frameworks (MOFs), as it is able to catalyze the formation of metal-organic bonds.
Mechanism of Action
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 acts as a Lewis acid, meaning that it is able to donate a pair of electrons to an electron-deficient species such as an alkene or an alkyne. This donation of electrons allows the alkene or alkyne to form a new bond with a nucleophile, resulting in the formation of a new product. The reaction is typically carried out in the presence of a base, which serves to deprotonate the nucleophile and make it more reactive.
Biochemical and Physiological Effects
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 is generally considered to be non-toxic and non-carcinogenic. It is not known to be bioactive and does not interact with cellular components. As such, it is not expected to have any biochemical or physiological effects on living organisms.
Advantages and Limitations for Lab Experiments
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used to catalyze a variety of organic reactions. It is also relatively easy to synthesize, and can be stored in a dry, inert atmosphere for long periods of time. However, it is important to note that Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 can be air sensitive, and should be handled with care. Additionally, it is not soluble in most organic solvents, and must be used in aqueous or polar organic solvents.
Future Directions
The future of Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 is bright, as it has a wide range of potential applications. It could be used as a catalyst in the synthesis of novel materials, such as MOFs, polymers, and organic compounds. It could also be used in the synthesis of pharmaceuticals, as it is able to promote a variety of organic reactions. Additionally, Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 could be used in the development of new catalysts, as it is able to promote a variety of reactions. Finally, Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)(bipy)2Cl2 could be used in the development of new catalytic processes, such as the Heck coupling and Suzuki coupling, which could lead to the development of new materials and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
palladium(2+);2-phenylaniline;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYRDJYFJKAML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847616-85-7 | |
| Record name | Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)


![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)








